molecular formula C2H7N5O4 B12647455 Amidinourea nitrate CAS No. 31516-52-6

Amidinourea nitrate

Katalognummer: B12647455
CAS-Nummer: 31516-52-6
Molekulargewicht: 165.11 g/mol
InChI-Schlüssel: IZZMCZQTOXJJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amidinourea nitrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications It is a derivative of amidinourea, which is known for its biological activities and structural versatility

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amidinourea nitrate typically involves the reaction of amidinourea with nitric acid. The process is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{Amidinourea} + \text{HNO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Amidinourea nitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate component can participate in oxidation reactions, potentially forming nitrogen oxides.

    Reduction: Under certain conditions, this compound can be reduced to form different nitrogen-containing compounds.

    Substitution: The amidinourea moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrogen oxides, while reduction could produce amines or other nitrogenous compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of amidinourea nitrate involves its interaction with molecular targets and pathways within biological systems. For instance, amidinourea derivatives have been shown to inhibit the replication of herpes simplex viruses by interfering with the early stages of the viral replication cycle . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative.

Vergleich Mit ähnlichen Verbindungen

    Amidinourea: The parent compound, known for its biological activities.

    Guanidine: Another nitrogen-containing compound with similar reactivity.

    Nitroguanidine: A compound with both nitrate and guanidine functionalities, used in explosives and propellants.

Uniqueness: Amidinourea nitrate stands out due to its combined properties of amidinourea and nitrate. This combination enhances its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activities make it a versatile compound for research and industrial use.

Eigenschaften

CAS-Nummer

31516-52-6

Molekularformel

C2H7N5O4

Molekulargewicht

165.11 g/mol

IUPAC-Name

diaminomethylideneurea;nitric acid

InChI

InChI=1S/C2H6N4O.HNO3/c3-1(4)6-2(5)7;2-1(3)4/h(H6,3,4,5,6,7);(H,2,3,4)

InChI-Schlüssel

IZZMCZQTOXJJLZ-UHFFFAOYSA-N

Kanonische SMILES

C(=NC(=O)N)(N)N.[N+](=O)(O)[O-]

Verwandte CAS-Nummern

7526-21-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.